(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
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Overview
Description
(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[5,1-b][1,3]oxazine core, which is fused with a sulfonamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the NLRP3 inflammasome, a multi-unit protein complex involved in the immune response . By inhibiting this inflammasome, the compound can reduce inflammation and modulate immune activity. The exact molecular interactions and pathways are still under investigation, but they likely involve binding to key proteins and enzymes within the inflammasome complex.
Comparison with Similar Compounds
Similar Compounds
MCC950: Another NLRP3 inhibitor with a similar mechanism of action but different structural features.
GDC-2394: A potent and selective NLRP3 inhibitor that has been studied for its safety profile and efficacy.
Uniqueness
(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome with minimal adverse effects makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C6H9N3O4S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
(6S)-6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O4S/c7-14(11,12)5-1-8-9-2-4(10)3-13-6(5)9/h1,4,10H,2-3H2,(H2,7,11,12)/t4-/m0/s1 |
InChI Key |
BDDYEMRZIKAJBO-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C(C=NN21)S(=O)(=O)N)O |
Canonical SMILES |
C1C(COC2=C(C=NN21)S(=O)(=O)N)O |
Origin of Product |
United States |
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